Cas no 1546503-21-2 (1,2,3-Benzoxadiazole-7-carboxylic acid)
1,2,3-Benzoxadiazole-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3-benzoxadiazole-7-carboxylic acid
- D93754
- Z2255110094
- 1546503-21-2
- AS-78884
- CS-0255081
- Z1813245868
- Benzo[d][1,2,3]oxadiazole-7-carboxylic acid
- AKOS023557555
- 1,2,3-benzoxadiazole-7-carboxylicacid
- EN300-250104
- 1,2,3-Benzoxadiazole-7-carboxylic acid
-
- MDL: MFCD26722680
- Inchi: 1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11)
- InChI Key: SOGCLHMYYWFZIN-UHFFFAOYSA-N
- SMILES: O1C2C(=CC=CC=2C(=O)O)N=N1
Computed Properties
- Exact Mass: 164.02219199g/mol
- Monoisotopic Mass: 164.02219199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 76.2
1,2,3-Benzoxadiazole-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D759119-50mg |
1,2,3-benzoxadiazole-7-carboxylic acid |
1546503-21-2 | 95%+ | 50mg |
$300 | 2023-09-04 | |
| eNovation Chemicals LLC | D759119-100mg |
1,2,3-benzoxadiazole-7-carboxylic acid |
1546503-21-2 | 95%+ | 100mg |
$390 | 2024-06-06 | |
| eNovation Chemicals LLC | D759119-250mg |
1,2,3-benzoxadiazole-7-carboxylic acid |
1546503-21-2 | 95%+ | 250mg |
$695 | 2023-09-04 | |
| Enamine | EN300-250104-0.05g |
1,2,3-benzoxadiazole-7-carboxylic acid |
1546503-21-2 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-250104-0.1g |
1,2,3-benzoxadiazole-7-carboxylic acid |
1546503-21-2 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-250104-0.25g |
1,2,3-benzoxadiazole-7-carboxylic acid |
1546503-21-2 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-250104-0.5g |
1,2,3-benzoxadiazole-7-carboxylic acid |
1546503-21-2 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-250104-1.0g |
1,2,3-benzoxadiazole-7-carboxylic acid |
1546503-21-2 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-250104-2.5g |
1,2,3-benzoxadiazole-7-carboxylic acid |
1546503-21-2 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-250104-5.0g |
1,2,3-benzoxadiazole-7-carboxylic acid |
1546503-21-2 | 95% | 5.0g |
$2152.0 | 2024-06-19 |
1,2,3-Benzoxadiazole-7-carboxylic acid Suppliers
1,2,3-Benzoxadiazole-7-carboxylic acid Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1,2,3-Benzoxadiazole-7-carboxylic acid
1,2,3-Benzoxadiazole-7-carboxylic Acid (CAS No. 1546503-21-2): An Overview of Its Structure, Properties, and Applications
1,2,3-Benzoxadiazole-7-carboxylic acid (CAS No. 1546503-21-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of benzoxadiazoles, which are characterized by a benzene ring fused with an oxadiazole ring. The presence of the carboxylic acid group at the 7-position imparts additional reactivity and functionality to the molecule.
The molecular formula of 1,2,3-benzoxadiazole-7-carboxylic acid is C8H5NO4, and its molecular weight is approximately 183.13 g/mol. The compound is a white crystalline solid at room temperature and is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various synthetic and analytical applications.
The chemical structure of 1,2,3-benzoxadiazole-7-carboxylic acid features a conjugated system that extends from the benzene ring through the oxadiazole ring to the carboxylic acid group. This conjugation results in unique electronic properties that can be exploited in the design of functional materials and pharmaceuticals. The presence of the carboxylic acid group also provides opportunities for further derivatization through esterification or amide formation, which can be useful in tailoring the compound's properties for specific applications.
In the field of pharmaceutical research, 1,2,3-benzoxadiazole-7-carboxylic acid has shown promise as a scaffold for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of 1,2,3-benzoxadiazole-7-carboxylic acid exhibited potent inhibitory activity against human carbonic anhydrase II (hCA II), a key enzyme implicated in conditions such as glaucoma and epilepsy. The researchers found that certain derivatives displayed selectivity for hCA II over other isoforms, suggesting their potential as selective inhibitors for therapeutic use.
Beyond its pharmaceutical applications, 1,2,3-benzoxadiazole-7-carboxylic acid has also been investigated for its use in materials science. The compound's conjugated structure makes it an attractive candidate for the development of organic semiconductors and photovoltaic materials. A study published in Advanced Materials highlighted the use of 1,2,3-benzoxadiazole-7-carboxylic acid-based polymers in organic solar cells. The researchers demonstrated that these polymers exhibited high charge carrier mobility and excellent photovoltaic performance, making them promising candidates for next-generation solar cell technologies.
The synthetic accessibility of 1,2,3-benzoxadiazole-7-carboxylic acid is another factor contributing to its widespread use in research and development. Several efficient synthetic routes have been developed to prepare this compound and its derivatives. One common approach involves the cyclization of appropriately substituted aryl nitriles with hydroxylamine hydrochloride followed by carboxylation. This method allows for the preparation of a wide range of substituted derivatives with varying functional groups at different positions on the benzene ring.
In addition to its synthetic versatility, 1,2,3-benzoxadiazole-7-carboxylic acid has been studied for its potential biological activities. Research has shown that certain derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study published in Organic & Biomolecular Chemistry reported that a series of 1,2,3-benzoxadiazole-7-carboxylic acid-based compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that these compounds could be further developed as novel antibacterial agents.
The environmental impact of 1,2,3-benzoxadiazole-7-carboxylic acid and its derivatives is another important consideration in their development and application. Studies have shown that these compounds exhibit low toxicity and are biodegradable under appropriate conditions. This makes them suitable for use in environmentally friendly applications where minimal ecological impact is desired.
In conclusion, 1,2,3-benzoxadiazole-7-carboxylic acid (CAS No. 1546503-21-2) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and functional groups provide opportunities for further derivatization and optimization for specific uses. Ongoing research continues to uncover new properties and applications for this compound, making it an exciting area of study for chemists and materials scientists alike.
1546503-21-2 (1,2,3-Benzoxadiazole-7-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)